Chloromalonic acid
Overview
Description
Chloromalonic acid, also known as 2-chloropropanedioic acid, is a chemical compound with the molecular formula C3H3ClO4 . It has an average mass of 138.507 Da and a monoisotopic mass of 137.971985 Da .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C3H3ClO4 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Relevant Papers A paper titled “Rapid Total Destruction of Chlorophenols by Activated Hydrogen Peroxide” mentions this compound as one of the products identified from the oxidation of pentachlorophenol . Another paper titled “CCLXIII.—Quantitative reduction by hydriodic acid of halogenated malonyl derivatives. Part II. The s.-tetra-substituted amides of bromo- and this compound” provides a detailed study on the reduction of this compound .
Scientific Research Applications
Nutraceutical and Food Additive Applications
- Chlorogenic acid, a derivative of chloromalonic acid, has health-promoting properties, especially in treating metabolic syndrome. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
- As a food additive, chlorogenic acid shows antimicrobial activity against various organisms and has antioxidant activity. Its properties make it a candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).
Chemical Synthesis
- Chloromalonic esters, derived from this compound, can be synthesized efficiently. Direct chlorination using iodosylbenzene and hydrochloric acid yields high-quality 2-chloromalonates (Kitamura, Muta, & Oyamada, 2015).
Health Effects
- Chlorogenic acid, a component of coffee, shows potential health benefits like anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts, offering non-pharmacological approaches for chronic disease treatment or prevention (Tajik, Tajik, Mack, & Enck, 2017).
Pharmacological Applications
- Chlorogenic acid exhibits neuroprotective effects on scopolamine-induced amnesia via anti-acetylcholinesterase and anti-oxidative activities (Kwon et al., 2010).
- It also has a broad range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and CNS stimulatory roles (Naveed et al., 2018).
Industrial Applications
- The biological activity of chlorogenic acid and its applications in the food industry have been explored. Its uses include food additives, food storage, food composition modification, and as functional food materials (Wang et al., 2022).
Enzymatic Synthesis
- Chlorogenic acid glucoside, a derivative, has been synthesized via enzymatic transglycosylation, offering increased water solubility and antioxidant potential, expanding industrial applications (Nam et al., 2017).
properties
IUPAC Name |
2-chloropropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXWHCJMTLWFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208702 | |
Record name | Propanedioic acid, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600-33-9 | |
Record name | Propanedioic acid, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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